molecular formula C23H22N6O2 B2688202 3-(3,5-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-24-7

3-(3,5-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2688202
CAS No.: 872591-24-7
M. Wt: 414.469
InChI Key: RGDYKXWHLNZSLW-UHFFFAOYSA-N
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Description

The compound “6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several heterocyclic rings, including a quinoline, a triazole, and a pyrimidone . These types of compounds are often found in pharmaceuticals and could potentially have a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The presence of nitrogen in the quinoline, triazole, and pyrimidone rings makes this compound a potential candidate for coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make this compound a potential ligand for metal ions .

Scientific Research Applications

Synthesis and Docking Studies

Researchers have developed novel derivatives of triazolopyrimidine and related compounds through various synthetic routes, with a focus on understanding their interactions with biological targets. For example, Sharma et al. (2015) synthesized a series of new triazolopyrimidine derivatives and evaluated their DNA photocleavage activity, demonstrating potential applications in the study of DNA interactions (Sharma et al., 2015).

Antimicrobial Activities

Another significant area of research is the exploration of antimicrobial properties. Abu‐Hashem and Gouda (2017) synthesized novel quinoline and triazolopyrimidine derivatives, showcasing their antimicrobial effectiveness (Abu‐Hashem & Gouda, 2017).

Anti-inflammatory and Analgesic Activities

The potential for anti-inflammatory and analgesic applications has also been explored. El-Gazzar et al. (2009) synthesized acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, demonstrating significant activity towards gram-negative and gram-positive bacteria, along with noteworthy anti-inflammatory and analgesic activities (El-Gazzar et al., 2009).

Antitumor Screening

Furthermore, research has been conducted on the antitumor activities of triazolopyrimidine derivatives. El-Ashmawy et al. (2013) synthesized a series of compounds for in vitro screening against the human breast carcinoma cell line, MCF-7, identifying compounds with significant antitumor activity (El-Ashmawy et al., 2013).

Antioxidant Activities

Lastly, the antioxidant properties of related compounds have been investigated, highlighting their potential for therapeutic applications. Sankaran et al. (2010) synthesized novel pyrimido quinoline derivatives from 4-hydroxy-3-acyl quinolin-2-one, exhibiting significant antioxidant activities in various in vitro assays (Sankaran et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain quinoline, triazole, and pyrimidone rings are used for their antimicrobial properties . They often work by interfering with the function of essential enzymes in the microorganisms .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-10-16(2)12-18(11-15)29-22-21(25-26-29)23(31)27(14-24-22)13-20(30)28-9-5-7-17-6-3-4-8-19(17)28/h3-4,6,8,10-12,14H,5,7,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDYKXWHLNZSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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